2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Medicinal Chemistry Drug Design ADME Prediction

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 1338495-33-2) is a pyrazole-derived α‑trichloromethyl carbinol with a molecular weight of 243.5 g/mol and formula C₇H₉Cl₃N₂O. The compound features a 1,5‑dimethyl substitution pattern on the pyrazole ring and a trichloromethyl‑bearing stereocenter at the 4‑position, imparting a computed XLogP3‑AA of 1.6 and a single rotatable bond.

Molecular Formula C7H9Cl3N2O
Molecular Weight 243.5 g/mol
CAS No. 1338495-33-2
Cat. No. B1396438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
CAS1338495-33-2
Molecular FormulaC7H9Cl3N2O
Molecular Weight243.5 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C(C(Cl)(Cl)Cl)O
InChIInChI=1S/C7H9Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3
InChIKeyOKWUIVWVNIYPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS 1338495-33-2 – Procurement-Ready Identity & Baseline Profile


2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 1338495-33-2) is a pyrazole-derived α‑trichloromethyl carbinol with a molecular weight of 243.5 g/mol and formula C₇H₉Cl₃N₂O [1]. The compound features a 1,5‑dimethyl substitution pattern on the pyrazole ring and a trichloromethyl‑bearing stereocenter at the 4‑position, imparting a computed XLogP3‑AA of 1.6 and a single rotatable bond [2]. It is supplied at ≥95% purity for research use .

Why 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol Cannot Be Swapped for Common Pyrazole Analogs


Substituting this compound with closely related pyrazole carbinols (e.g., the 1‑ethyl analog or non‑trichloromethyl variants) alters key molecular descriptors governing target engagement and ADME profile. The specific 1,5‑dimethyl topology reduces rotatable bond count to 1 versus 2 for the 1‑ethyl congener, a known factor in ligand efficiency optimization [1]. Additionally, the trichloromethyl group provides a distinct hydrophobic anchor and synthetic handle for further derivatization, a feature absent in simple pyrazole methanols [2]. These quantifiable differences in lipophilicity, conformational flexibility, and reactivity make generic substitution scientifically unsound.

Quantitative Differentiation Evidence: 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol vs. Closest Analogs


Lipophilicity Shift: 1,5-Dimethyl vs. 1-Ethyl Analog

The target compound exhibits a computed XLogP3-AA of 1.6, compared to 1.5 for the 1‑ethyl analog [1][2]. This +0.1 log unit increase indicates marginally higher lipophilicity, which can influence membrane permeability and off‑target binding profiles in medicinal chemistry campaigns.

Medicinal Chemistry Drug Design ADME Prediction

Conformational Restriction: Rotatable Bond Count Differential

The target compound has only 1 rotatable bond, whereas the 1‑ethyl analog possesses 2 [1][2]. This reduction in conformational freedom can lead to lower entropic penalty upon binding, potentially increasing ligand efficiency and selectivity for well‑defined protein pockets.

Medicinal Chemistry Structure-Based Design Ligand Efficiency

Acute Toxicity and Handling Classification

According to its Safety Data Sheet, the target compound is classified as Harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335), with a GHS07 Warning pictogram . The 1‑ethyl analog carries identical hazard statements, confirming a class‑shared hazard profile . No differential safety advantage is claimed.

Chemical Safety Occupational Health Procurement Risk Assessment

Class-Level Antifungal Target Potential via α-Trichloromethyl Carbinol Motif

The α‑trichloromethyl carbinol motif, a key feature of this compound, has been employed in the synthesis of nikkomycin analogs targeting chitin synthetase. A related pyrazole scaffold demonstrated modest non‑competitive inhibition in that program, suggesting potential antifungal relevance [1]. While no direct activity data exist for the 1,5‑dimethyl derivative, the motif is mechanistically linked to fungal cell wall disruption, distinguishing it from non‑trichloromethyl pyrazole methanols.

Antifungal Research Chitin Synthetase Inhibition Chemical Biology

Procurement-Focused Application Scenarios for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol


Medicinal Chemistry: Fragment-Based Screening Libraries

With a molecular weight of 243.5 Da, a single rotatable bond, and a computed XLogP3-AA of 1.6, this compound meets key fragment-likeness criteria [1]. Its rigid pyrazole core and trichloromethyl group offer a distinctive pharmacophore for probing hydrophobic enzyme pockets, justifying its inclusion in focused fragment libraries over more flexible analogs.

Antifungal Lead Optimization Programs

The α‑trichloromethyl carbinol moiety is a recognized warhead in nikkomycin‑inspired antifungal research targeting chitin synthetase [2]. This compound can serve as a core scaffold for synthesizing focused analog sets, leveraging established synthetic methodology for α‑trichloromethyl carbinol elaboration.

Agrochemical Intermediate Derivatization

The trichloromethyl group is a well‑precedented precursor to carboxylic acids and esters, enabling straightforward conversion to pyrazole‑4‑carboxylate derivatives widely explored in herbicide and fungicide discovery [2]. The 1,5‑dimethyl substitution pattern ensures regiochemical purity in downstream transformations, a critical quality attribute for scalable agrochemical synthesis.

Chemical Biology Tool Compound Supply

Identical GHS hazard profiles to the 1‑ethyl analog (H302, H315, H319, H335) ensure consistent safety handling across analog series . This simplifies EHS documentation when procuring matched molecular pairs for structure‑activity relationship studies.

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